molecular formula C11H10ClN3 B12951491 4-chloro-N2-phenylpyridine-2,3-diamine

4-chloro-N2-phenylpyridine-2,3-diamine

Cat. No.: B12951491
M. Wt: 219.67 g/mol
InChI Key: YTAJXJALRUCLHS-UHFFFAOYSA-N
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Description

4-chloro-N2-phenylpyridine-2,3-diamine is a chemical compound serving as a valuable building block and intermediate in organic synthesis and pharmaceutical research. Compounds featuring diaminopyridine and phenyl motifs are frequently utilized in constructing complex heterocyclic systems with potential biological activity . For instance, structurally similar diamine precursors are employed in synthesizing imidazo[4,5-b]pyridine derivatives, a class of heterocycles known to be explored for antimicrobial features . As a research chemical, this compound is useful for developing novel substances in medicinal chemistry and material science. It is supplied for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols, as its specific hazards are not fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

4-chloro-2-N-phenylpyridine-2,3-diamine

InChI

InChI=1S/C11H10ClN3/c12-9-6-7-14-11(10(9)13)15-8-4-2-1-3-5-8/h1-7H,13H2,(H,14,15)

InChI Key

YTAJXJALRUCLHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=CC(=C2N)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro N2 Phenylpyridine 2,3 Diamine and Its Precursors

Strategies for Constructing the Pyridine-2,3-diamine Scaffold

The formation of the pyridine-2,3-diamine core is a critical phase in the synthesis of the target compound. This can be achieved through two primary strategies: building the heterocyclic ring system from acyclic precursors via cyclization reactions or by modifying an existing pyridine (B92270) ring through functional group transformations.

Approaches via Cyclization Reactions

The de novo synthesis of substituted pyridines often involves condensation and cyclization reactions that assemble the ring from smaller, non-cyclic fragments. nih.gov Traditional methods, such as the Hantzsch pyridine synthesis, involve the multicomponent condensation of compounds like β-ketoesters, aldehydes, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. mdpi.comyoutube.com While versatile, achieving the specific 2,3-diamine substitution pattern requires carefully chosen precursors.

More contemporary methods offer alternative routes. For instance, transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and a nitrile can construct the pyridine ring with a high degree of control over the substitution pattern. youtube.com Another approach involves the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, which can yield asymmetrically substituted pyridines under air oxidation. organic-chemistry.org The synthesis of the pyridine-2,3-diamine scaffold could be envisioned through the cyclization of an open-chain nitrile precursor with a nitrogen-containing compound, a method that allows for the formation of 2-aminopyridine (B139424) derivatives. google.com These cyclization strategies provide a foundational framework upon which the required diamine functionality can be elaborated.

Transformations of Substituted Pyridines to Diamines

An alternative and often more direct route to the pyridine-2,3-diamine scaffold involves the chemical modification of pre-existing, suitably substituted pyridine derivatives. This typically entails the conversion of other functional groups, such as nitro or halogen groups, into amino groups.

The reduction of a nitro group is a fundamental and widely employed method for the synthesis of aromatic amines. To form a 2,3-diaminopyridine (B105623), a precursor such as 2-amino-3-nitropyridine (B1266227) or 3-amino-2-nitropyridine (B78374) is required. orgsyn.org The synthesis of these nitro-amino pyridines can be challenging, as the direct nitration of aminopyridines often yields a mixture of isomers, with the 2-amino-5-nitropyridine (B18323) being a major product from 2-aminopyridine. orgsyn.orgntnu.no

Once the requisite nitro-amino precursor is obtained, its reduction to the corresponding diamine can be accomplished using several established methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is a clean and efficient process for converting nitro groups to amines. A method for preparing 2,3-diamino pyridine involves dissolving 2,3-dinitropyridine (B76908) in an organic solvent, adding a palladium carbon catalyst, and introducing hydrogen gas. google.com

Metal-Acid Systems: A classic approach involves the use of a metal, such as iron, tin, or stannous chloride, in an acidic medium. orgsyn.org For example, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids like hydrochloric or sulfuric acid yields 4-aminopyridine (B3432731) in high yields. semanticscholar.org Similarly, 2,3-diaminopyridine has been prepared by the reduction of 2-amino-3-nitropyridine with iron in acidified aqueous ethanol. orgsyn.org

Electrochemical Reduction: In some cases, electrochemical methods can be employed for the reduction of nitropyridines in an acidic solution to yield the corresponding aminopyridines. google.com

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) being particularly prominent. acs.org This methodology can be applied to the synthesis of diaminopyridines by reacting dihalopyridines or amino-halopyridines with an amine source.

The process typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov For example, a 2,3-dihalopyridine could be sequentially aminated to introduce the two amino groups. More strategically, a 2-amino-3-halopyridine or a 3-amino-2-halopyridine could be coupled with an amine or ammonia equivalent to complete the diamine scaffold. orgsyn.orgacs.org These reactions are valued for their broad substrate scope and functional group tolerance, allowing for the construction of complex amine-substituted heterocycles under relatively mild conditions. semanticscholar.orgrsc.org

Introduction of the 4-Chloro Substituent

The incorporation of a chlorine atom at the 4-position of the pyridine ring is a key step that can be performed at various stages of the synthesis. Often, it is advantageous to start with a pre-chlorinated precursor. The synthesis of 4-chloropyridine (B1293800) can be achieved by reacting pyridine or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride with a chlorinating reagent in a one-pot reaction. patsnap.comgoogle.com Reagents such as phosphorus oxychloride are commonly used for this type of transformation. patsnap.com

N-Phenyl Functionalization Strategies at the N2 Position

The final step in the synthesis of the target molecule is the introduction of a phenyl group at the N2 position of the 2,3-diamine scaffold. This selective N-arylation requires a method that can differentiate between the two amino groups at the C2 and C3 positions.

Palladium-catalyzed Buchwald-Hartwig amination is a premier method for this type of transformation. researchgate.net The reaction would involve coupling 4-chloro-2,3-diaminopyridine with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) or, more likely, coupling a 4-chloro-2-amino-3-halopyridine with aniline (B41778). The latter approach avoids the issue of selectivity between the two amino groups of the diamine. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. nih.govresearchgate.net

Alternatively, cyclization strategies can also result in N-phenylated amine heterocycles. For example, the cyclization of nicotinoyl-N-phenyl hydrazine (B178648) carbothioamide can produce an N-phenyl-1,3,4-oxadiazol-2-amine derivative, demonstrating a method to form a heterocyclic amine with a specific N-aryl substituent. researchgate.net While not a direct route to the target pyridine, this illustrates a conceptual approach where the N-phenyl group is incorporated as part of the ring-forming process.

Condensation Reactions with Anilines

Condensation reactions represent a classical approach to forming C-N bonds. In the context of synthesizing precursors to 4-chloro-N2-phenylpyridine-2,3-diamine, a plausible route involves the reaction of a suitably substituted pyridine derivative with aniline. For instance, a diaminopyridine precursor could potentially be synthesized via the reaction of a chloropyridine with an amine under conditions that facilitate the displacement of a leaving group.

While direct condensation of a dichlorinated aminopyridine with aniline to form the target compound is a theoretical possibility, controlling the regioselectivity of such reactions can be challenging. The reactivity of the different positions on the pyridine ring is influenced by the electronic effects of the existing substituents.

A related approach involves the reaction of 2,3-diaminopyridine with various benzaldehydes, which can lead to the formation of azabenzimidazole derivatives or 2-amino-3-(phenylimino)pyridine derivatives, depending on the reaction conditions. arkat-usa.org Subsequent reduction of the imine can yield the corresponding phenylamino-substituted pyridine. arkat-usa.org

C-N Cross-Coupling Approaches

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-N bonds, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction is highly versatile and can be applied to a wide range of aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org

A key precursor to the target molecule, 4-chloro-N-phenylpyridin-2-amine, can be synthesized with high regioselectivity via the Buchwald-Hartwig amination of 2,4-dichloropyridine (B17371) with aniline. arkat-usa.orggoogle.com This reaction selectively occurs at the C-2 position of the dichloropyridine. arkat-usa.orggoogle.com The resulting 4-chloro-N-phenylpyridin-2-amine can then potentially undergo a subsequent reaction to introduce the second amino group at the C-3 position.

The synthesis of 2,3-diaminopyridine derivatives can also be achieved through the amination of 3-halo-2-aminopyridines. google.com For example, 2-chloro-3-aminopyridine can be aminated using aqueous ammonia in the presence of a copper catalyst. google.com

Directed Synthesis and Regioselectivity Control

Achieving the desired regiochemistry is a critical challenge in the synthesis of polysubstituted pyridines. In the case of this compound, it is essential to control the placement of the chloro and phenylamino (B1219803) groups.

The regioselectivity of the Buchwald-Hartwig amination of dihalopyridines is influenced by the choice of catalyst, ligand, and reaction conditions. For 2,4-dichloropyridine, the use of a palladium catalyst with a suitable phosphine ligand, such as Xantphos (B1684198), has been shown to favor amination at the C-2 position, providing a reliable route to 4-chloro-N-phenylpyridin-2-amine. arkat-usa.org This selectivity is attributed to the electronic and steric environment of the C-2 position compared to the C-4 position.

An alternative strategy for controlling regioselectivity involves the use of a nitrated precursor. For example, the amination of 2,6-dichloro-3-nitropyridine (B41883) is kinetically favored at the C-2 position due to the strong electron-withdrawing inductive effect of the nitro group, which makes the C-2 position more electron-deficient. chemicalbook.comresearchgate.net Subsequent reduction of the nitro group would then yield the desired 2,3-diamino functionality.

Optimization of Reaction Parameters

The efficiency and selectivity of the synthetic methods for this compound and its precursors are highly dependent on the reaction parameters.

Influence of Base Selection

The choice of base is crucial in C-N cross-coupling reactions. Strong, non-nucleophilic bases are typically employed to facilitate the deprotonation of the amine and the subsequent catalytic cycle.

Base Advantages Disadvantages
Sodium tert-butoxide (NaOtBu)High reaction rates, low catalyst loadings. libretexts.orgIncompatible with some electrophilic functional groups. libretexts.org
Lithium bis(trimethylsilyl)amide (LHMDS)Useful for substrates with protic functional groups, allows for lower temperature amination. nih.govAir-sensitive solid, can be incompatible with certain functional groups at higher temperatures. nih.gov
Cesium carbonate (Cs2CO3)Excellent functional group tolerance, often provides the highest reaction rate among weak bases. libretexts.orgExpensive, can be difficult to stir on a large scale. libretexts.org

Temperature and Reaction Time Effects

Temperature and reaction time are critical parameters that must be optimized to ensure complete reaction and minimize side product formation. Buchwald-Hartwig aminations are often carried out at elevated temperatures, typically in the range of 80-110 °C. The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system. For instance, the amination of 3-amino-2-chloropyridine (B31603) with aqueous ammonia is heated to 130°C for 8 hours. google.com

Multi-Component Reactions for Pyridine-Diamine Formation

Multi-component reactions (MCRs) have emerged as a powerful and atom-economical tool in organic synthesis, allowing for the construction of complex molecular architectures in a single, convergent step. nih.gov The synthesis of pyridine and its fused derivatives has significantly benefited from the development of various MCRs. These reactions typically involve the condensation of simple, readily available starting materials to rapidly build molecular complexity.

While a direct multi-component synthesis for this compound is not extensively documented, the principles of MCRs can be applied to construct the core pyridine-diamine framework. For instance, a one-pot reaction involving a suitable 1,3-dicarbonyl compound, an activated alkene, a nitrogen source (such as ammonia or an ammonium (B1175870) salt), and a fourth component introducing the desired substituents could theoretically yield related structures. The challenge lies in the precise control of regioselectivity to achieve the 2,3-diamine substitution pattern.

Several MCRs are known for the synthesis of polysubstituted pyridines. For example, the reaction of aldehydes, malononitrile, and various primary amines under solvent-free conditions has been shown to produce 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.net Although this leads to a different substitution pattern, it highlights the potential of MCRs in assembling highly functionalized pyridine rings.

Furthermore, the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles has been achieved through a multi-component reaction of hydrazine monohydrate, ethyl cyanoacetate, ketones, and malononitrile, demonstrating the feasibility of incorporating multiple nitrogen functionalities. researchgate.net Adapting such strategies to yield the specific 2,3-diamine arrangement on a 4-chloropyridine core remains an area for further research and development.

Novel Synthetic Routes for this compound Analogs

The synthesis of analogs of this compound often relies on the modification of pre-existing pyridine rings or the construction of the heterocyclic system from acyclic precursors. A key precursor for the target molecule and its analogs is 4-chloropyridine-2,3-diamine (B1322394) , which is a commercially available starting material.

A plausible and highly efficient method for the synthesis of this compound from this precursor is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation and is widely used for the arylation of amines. wikipedia.orgnih.gov The reaction would involve the coupling of 4-chloropyridine-2,3-diamine with a phenyl halide (e.g., bromobenzene or chlorobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphines such as (o-biphenyl)P(t-Bu)2 or xantphos are often employed to facilitate the catalytic cycle. nih.govrsc.org The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K3PO4), is essential for the deprotonation of the amine and regeneration of the active catalyst. nih.govresearchgate.net

A critical aspect of this synthesis is the regioselectivity of the N-arylation. With two available amino groups at the C2 and C3 positions, the reaction could potentially yield a mixture of N2- and N3-phenylated products. The electronic and steric environment of the two amino groups will influence the site of arylation. Generally, the 2-amino group in pyridines is considered more nucleophilic. Further experimental studies would be required to definitively establish the regiochemical outcome of the Buchwald-Hartwig amination on 4-chloropyridine-2,3-diamine.

The synthesis of analogs can be achieved by varying the coupling partners. For instance, using substituted anilines or different aryl halides in the Buchwald-Hartwig reaction would lead to a diverse range of N-aryl derivatives. Similarly, starting with analogs of the precursor, such as 5-bromo-4-chloropyridine-2,3-diamine, would introduce further substitution on the pyridine ring. bldpharm.com

An alternative approach to synthesizing analogs involves the reaction of 4-chloropyridine with various amines. mdpi.com While this typically leads to substitution at the 4-position, modifications to the starting materials and reaction conditions could potentially lead to the desired 2,3-diaminated products.

Below is a table summarizing potential synthetic approaches and relevant precursors for this compound and its analogs.

Target Compound Precursor 1 Precursor 2 Reaction Type Key Reagents/Catalysts Reference
This compound4-chloropyridine-2,3-diaminePhenyl halide (e.g., bromobenzene)Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., Xantphos), Base (e.g., NaOtBu) nih.gov
4-chloro-N2-(substituted-phenyl)pyridine-2,3-diamine4-chloropyridine-2,3-diamineSubstituted phenyl halideBuchwald-Hartwig AminationPalladium catalyst, Phosphine ligand, Base nih.gov
5-Bromo-4-chloro-N2-phenylpyridine-2,3-diamine5-Bromo-4-chloropyridine-2,3-diaminePhenyl halideBuchwald-Hartwig AminationPalladium catalyst, Phosphine ligand, Base bldpharm.com
2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrileAldehyde, Malononitrile, Primary amine-Multi-component Reaction- researchgate.net
1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrileHydrazine, Ethyl cyanoacetate, Ketone, Malononitrile-Multi-component Reaction- researchgate.net

Reaction Chemistry and Derivatization of 4 Chloro N2 Phenylpyridine 2,3 Diamine

Reactivity of the Pyridine (B92270) Ring System in 4-chloro-N2-phenylpyridine-2,3-diamine

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2 and C4). The presence of a chlorine atom at the 4-position further activates this site for nucleophilic aromatic substitution (SNAr).

The chlorine atom at the C4 position is a competent leaving group and can be displaced by various nucleophiles. While specific studies on this compound are not extensively documented, the general reactivity of 4-chloropyridines suggests that it can undergo reactions with nucleophiles such as amines, alkoxides, and thiolates. For instance, the reaction of 4-chloropyridines with amines is a known method for the synthesis of 4-aminopyridine (B3432731) derivatives. It is anticipated that this compound would react similarly, although the reaction conditions might need to be controlled to avoid side reactions involving the existing amino groups. The presence of the diamine substituents will influence the reactivity of the C4 position, potentially modulating the reaction rate compared to simpler 4-chloropyridines.

Transformations Involving the Diamine Functionality

The vicinal diamine arrangement on the pyridine ring is a key structural feature, enabling a wide array of chemical transformations, including acylation, sulfonylation, and various ring-closure reactions to form fused heterocyclic systems.

Acylation and Sulfonylation Reactions

The primary and secondary amino groups of this compound are expected to readily undergo acylation and sulfonylation reactions. These reactions are standard methods for the protection of amino groups or for the introduction of new functionalities.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amides. The reactivity of the two amino groups may differ, potentially allowing for selective acylation under carefully controlled conditions. The primary amino group at C3 is generally more sterically accessible and more nucleophilic than the secondary N-phenylamino group at C2, suggesting that mono-acylation would likely occur at the C3-amino group first.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine or triethylamine, would yield the corresponding sulfonamides. These derivatives are often crystalline solids and can be useful for characterization or for modifying the electronic properties of the molecule.

Table 1: Expected Acylation and Sulfonylation Products

ReagentExpected Product
Acetyl chlorideN-(4-chloro-2-(phenylamino)pyridin-3-yl)acetamide
Benzoyl chlorideN-(4-chloro-2-(phenylamino)pyridin-3-yl)benzamide
p-Toluenesulfonyl chloride4-chloro-N-(4-chloro-2-(phenylamino)pyridin-3-yl)benzenesulfonamide

Ring-Closure Reactions to Form Fused Heterocycles

The 1,2-diamine functionality is a versatile precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions with appropriate bifunctional electrophiles.

The reaction of o-diamines with α-dicarbonyl compounds is a classical method for the synthesis of pyrazine (B50134) rings. It is anticipated that the reaction of this compound with α-dicarbonyl compounds such as glyoxal (B1671930) or benzil (B1666583) would lead to the formation of the corresponding substituted pyridopyrazines. The reaction proceeds through the initial formation of a di-imine intermediate, followed by cyclization and aromatization.

Table 2: Expected Pyridopyrazine Derivatives

ReagentExpected Product Name
Glyoxal7-chloro-5-phenyl-5,10-dihydropyrido[3,2-b]pyrazine
Benzil2,3,7-trichloro-5-phenyl-5,10-dihydropyrido[3,2-b]pyrazine
Synthesis of Dithiazolylideneaminoazine Derivatives

The reaction of this compound with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) provides a route to dithiazolylideneaminoazine derivatives. Research has shown that related heteroaromatic amines react with Appel's salt. Specifically, the synthesis of N3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-N2-phenylpyridine-2,3-diamine has been reported. This reaction involves the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbon of the dithiazolium salt, followed by the elimination of HCl to form the dithiazolylideneaminoazine product. The primary amino group at the 3-position is the more likely site of reaction.

The condensation of o-diamines with aldehydes or carboxylic acids (or their derivatives) is a common strategy for the construction of a fused imidazole (B134444) ring. The reaction of this compound with an aldehyde would proceed via the formation of a Schiff base, followed by cyclization and oxidation to furnish the aromatic imidazopyridine system. The use of different aldehydes would allow for the introduction of various substituents at the 2-position of the resulting imidazole ring. This would lead to the formation of 7-chloro-9-phenyl-9H-imidazo[4,5-b]pyridine derivatives.

Condensation Reactions with Aldehydes and Ketones

The 1,2-diamine functionality of this compound is primed for condensation reactions with carbonyl compounds, particularly aldehydes and ketones. This reaction pathway is a fundamental method for constructing fused imidazole rings, leading to the formation of imidazo[4,5-b]pyridine derivatives. The reaction typically proceeds by the initial formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic fused heterocyclic system. nih.govnih.gov

The synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been successfully achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with various benzaldehydes. nih.gov This established methodology is directly applicable to this compound, where the adjacent amino groups at positions 2 and 3 readily react with an aldehyde to form the fused imidazole ring. The presence of the chlorine atom at position 4 and the phenyl group at position N2 are expected to remain intact under typical condensation conditions, yielding 2-substituted-4-chloro-N-phenylimidazo[4,5-b]pyridines. The choice of aldehyde or ketone determines the nature of the substituent at the 2-position of the resulting imidazopyridine ring.

The reaction is often facilitated by a catalyst, which can range from protic acids to Lewis acids like MgCl₂·6H₂O, or even nano-catalysts under mild, aerobic conditions. nih.gov

Table 1: Examples of Aldehydes for Condensation and Potential Products This table is illustrative of the types of products expected based on analogous reactions.

Carbonyl ReactantExpected Product Core Structure
Benzaldehyde4-chloro-2-phenyl-N-phenylimidazo[4,5-b]pyridine
4-Nitrobenzaldehyde4-chloro-2-(4-nitrophenyl)-N-phenylimidazo[4,5-b]pyridine
Acetone4-chloro-2,2-dimethyl-N-phenyl-2,3-dihydroimidazo[4,5-b]pyridine

Reactivity of the Chlorine Substituent at Position 4

The chlorine atom at the C4 position of the pyridine ring is a key functional group that enables a wide array of derivatizations through substitution and coupling reactions. Its reactivity is significantly influenced by the electronic properties of the pyridine ring.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 4 of a pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate, followed by the departure of the chloride leaving group to restore aromaticity. libretexts.org

A variety of nucleophiles can be employed to displace the chlorine atom. Amines, in particular, are commonly used to introduce new amino functionalities at the 4-position. researchgate.net For instance, the reaction of 4-chloroquinoline (B167314) derivatives with amide solvents like dimethylformamide (DMF) can lead to amination, demonstrating the feasibility of such transformations on related heterocyclic systems. researchgate.net This suggests that this compound can react with a range of nitrogen, oxygen, or sulfur-based nucleophiles to afford diverse substituted products.

Cross-Coupling Chemistry at the C-Cl Bond

The C-Cl bond at position 4 serves as a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful strategy for elaborating the core structure.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming new C-C bonds. For example, the synthesis of 2-phenylpyridine (B120327) derivatives has been achieved through the Suzuki-Miyaura cross-coupling of a chloropyridine with 4-hydroxybenzeneboronic acid, using a Pd(OAc)₂/triphenylphosphine catalyst system. mdpi.com This methodology could be applied to couple various aryl or vinyl boronic acids to the 4-position of the this compound scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds and is highly effective for coupling aryl halides with a wide range of primary and secondary amines. Studies on the C,N-cross coupling of 3-halo-2-aminopyridines have shown that specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, are highly effective in promoting the reaction. nih.gov These conditions allow for the coupling of unprotected aminopyridines with various amines, a strategy that is directly translatable to the amination of the 4-position of this compound. nih.govmdpi.com

Table 2: Potential Cross-Coupling Reactions This table illustrates potential transformations based on established catalytic systems.

Reaction TypeCoupling PartnerCatalyst System (Example)Resulting Linkage
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / PPh₃C4-Phenyl
Buchwald-HartwigMorpholinePd-precatalyst / RuPhosC4-Morpholinyl
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIC4-(Phenylethynyl)

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of the key reactions provides insight into reaction optimization, potential byproducts, and the rational design of new synthetic routes.

Elucidation of Reaction Pathways and Intermediates

Condensation Reactions: The condensation of the diamine with an aldehyde proceeds through a well-established pathway. The initial step is the nucleophilic attack of one of the amino groups on the aldehyde's carbonyl carbon to form a tetrahedral hemiaminal (or carbinolamine) intermediate. mdpi.com This intermediate can then undergo intramolecular cyclization, involving the second amino group, followed by dehydration to yield the final imidazo[4,5-b]pyridine product. nih.gov The stability of the hemiaminal can be influenced by the solvent and the electronic nature of the substituents on the aldehyde. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the formation of a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitrogen atom of the pyridine ring is crucial for stabilizing this intermediate by delocalizing the negative charge, thereby lowering the activation energy for its formation. The subsequent elimination of the chloride ion is typically fast and restores the aromaticity of the ring. libretexts.org

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Buchwald-Hartwig amination involves several key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, coordination of the amine to the palladium(II) center, deprotonation of the amine by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. A potential mechanistic challenge with the 2,3-diamine substrate is the possibility of the diamine functionality acting as a bidentate ligand, chelating the palladium center and potentially hindering the catalytic cycle. nih.gov The use of bulky, electron-rich phosphine ligands helps to promote the desired reductive elimination step over competing pathways. nih.gov

Kinetic Studies of Key Transformation Steps

While specific kinetic data for reactions involving this compound are not extensively documented in the reviewed literature, general principles from analogous systems can be applied.

Condensation Reactions: Studies on related systems have shown that solvent polarity plays a critical role in the rate of condensation and the position of the equilibrium between reactants, intermediates, and products. For instance, in the formation of hemiaminals from 4-amino-1,2,4-triazole (B31798) and aldehydes, apolar aprotic solvents were found to favor the hemiaminal, while polar solvents shifted the equilibrium towards the formation of the corresponding Schiff base. mdpi.com This suggests that the kinetics of the condensation of this compound can be controlled by the choice of solvent, with less polar environments potentially allowing for the isolation of intermediates.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the electronic properties of the pyridine ring. The presence of the electron-withdrawing pyridine nitrogen accelerates the rate-determining step, which is the initial nucleophilic attack and formation of the Meisenheimer complex. The reaction rate is also influenced by the ability of the solvent to stabilize the charged intermediate.

Investigation of Transition States

A critical aspect of understanding the reactivity and potential applications of a chemical compound lies in the investigation of its reaction mechanisms, including the characterization of transition states. Such studies, often employing computational chemistry methods, provide invaluable insights into reaction kinetics and thermodynamics, guiding the optimization of reaction conditions and the design of novel derivatives.

For a molecule like this compound, theoretical investigations could elucidate the energetic barriers and geometries of transition states in key reactions, such as:

Cyclization Reactions: The vicinal diamine functionality is a classic precursor for the synthesis of various fused heterocyclic systems, like imidazopyridines or diazepinopyridines. Transition state analysis would clarify the preferred cyclization pathways and the influence of the chloro and phenyl substituents on the reaction energetics.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring is a potential site for nucleophilic attack. Computational studies could model the transition states for the displacement of the chloride with various nucleophiles, predicting the feasibility and regioselectivity of such reactions.

Metal-Catalyzed Cross-Coupling Reactions: The amino groups and the chloro substituent could participate in various cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira). Investigating the transition states of these complex organometallic reactions would be crucial for developing efficient synthetic protocols.

Without experimental or computational data from peer-reviewed studies on this compound, any discussion on its specific transition states would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-chloro-N2-phenylpyridine-2,3-diamine

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise arrangement of atoms can be determined.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the amino groups.

The pyridine ring possesses two aromatic protons. Based on data from the analogous compound 5-chloropyridine-2,3-diamine (B1270002), where the two pyridine protons appear as doublets at δ 7.21 and δ 6.69 ppm nih.goviucr.org, similar shifts are anticipated for the target molecule. The proton at position 5 (H-5) would likely be a doublet, coupled to H-6. The proton at position 6 (H-6) would also appear as a doublet, coupled to H-5.

The phenyl group introduces five additional aromatic protons. Data from 2-phenylpyridine (B120327) shows these protons resonating in the range of δ 7.15-8.11 ppm rsc.org. The protons ortho to the point of attachment (H-2', H-6') are expected to be the most downfield, followed by the meta (H-3', H-5') and para (H-4') protons.

The amino groups (-NH2 and -NH) will present as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. For 5-chloropyridine-2,3-diamine in DMSO-d6, the two primary amino groups show broad singlets at δ 5.55 and δ 4.99 ppm nih.goviucr.org. A similar range is expected for the primary amino group at C-3, while the secondary amine proton (-NH-phenyl) at C-2 might appear further downfield due to the electronic influence of the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound.
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H-5 (pyridine)~6.7 - 7.0d (doublet)Coupled to H-6.
H-6 (pyridine)~7.2 - 7.5d (doublet)Coupled to H-5.
H-2', H-6' (phenyl)~7.8 - 8.1m (multiplet)Ortho protons on the phenyl ring.
H-3', H-4', H-5' (phenyl)~7.2 - 7.6m (multiplet)Meta and para protons on the phenyl ring.
-NH₂ (at C-3)~5.0 - 5.6br s (broad singlet)Chemical shift is solvent and concentration dependent.
-NH- (at C-2)~5.5 - 6.5br s (broad singlet)Chemical shift is solvent and concentration dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is predicted to show 11 distinct signals, one for each unique carbon atom.

The pyridine ring carbons are influenced by the nitrogen atom and the various substituents. In 5-chloropyridine-2,3-diamine, the carbon signals appear between δ 116.58 and 147.10 ppm nih.goviucr.org. The carbons bearing the amino groups (C-2 and C-3) and the chlorine atom (C-4) will have their chemical shifts significantly affected. The C-Cl bond will cause a downfield shift for C-4. The carbons attached to nitrogen (C-2, C-3, C-6) will also be deshielded.

For the phenyl ring, the carbon attached to the pyridine ring (C-1') is expected to be a quaternary carbon with a chemical shift around δ 139 ppm, similar to what is seen in 2-phenylpyridine rsc.org. The other phenyl carbons will appear in the typical aromatic region of δ 120-130 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
Carbon AssignmentPredicted Chemical Shift (ppm)Notes
C-2 (pyridine)~145 - 150Attached to two nitrogen atoms.
C-3 (pyridine)~130 - 135Attached to an amino group.
C-4 (pyridine)~118 - 122Attached to chlorine.
C-5 (pyridine)~115 - 120Aromatic CH.
C-6 (pyridine)~147 - 152Aromatic CH adjacent to pyridine nitrogen.
C-1' (phenyl)~138 - 142Quaternary carbon attached to the pyridine ring.
C-2', C-6' (phenyl)~120 - 125Ortho carbons.
C-3', C-5' (phenyl)~128 - 130Meta carbons.
C-4' (phenyl)~126 - 129Para carbon.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. It would clearly show the correlation between H-5 and H-6 on the pyridine ring and the correlations among the protons of the phenyl ring, confirming their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include the one between the secondary amine proton (-NH-) and the carbons of the phenyl ring, as well as with C-2 of the pyridine ring. It would also confirm the connectivity between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding. nanalysis.comlibretexts.org This would be particularly useful to confirm the conformation around the C-N bond linking the phenyl and pyridine moieties. A NOE correlation between the secondary amine proton and the ortho-protons (H-2', H-6') of the phenyl ring would be expected. numberanalytics.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Analysis of related compounds like 5-chloropyridine-2,3-diamine and 4-chloro-o-phenylenediamine provides a basis for these predictions. nih.govchemicalbook.com

Key expected absorptions include:

N-H Stretching: Two or more sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary and secondary amino groups. nih.gov

Aromatic C-H Stretching: Weak to medium bands just above 3000 cm⁻¹.

C=C and C=N Stretching: Strong to medium intensity bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic pyridine and phenyl rings. nih.gov

N-H Bending: A medium to strong band around 1600-1640 cm⁻¹ from the scissoring vibration of the primary amino group.

C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: A strong band typically found in the 1000-1100 cm⁻¹ region for aryl chlorides.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretching (primary & secondary amines)3300 - 3500Medium
Aromatic C-H Stretching3000 - 3100Weak to Medium
C=C and C=N Stretching (aromatic rings)1400 - 1650Medium to Strong
N-H Bending1600 - 1640Medium to Strong
C-N Stretching1250 - 1350Medium
C-Cl Stretching1000 - 1100Strong

Raman spectroscopy is a complementary technique to IR spectroscopy. youtube.com While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule's electron cloud. youtube.com It is particularly sensitive to non-polar and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy would be useful for observing:

Symmetric Ring Breathing Modes: The symmetric stretching and contraction of the pyridine and phenyl rings would be expected to produce strong and sharp signals in the Raman spectrum.

C-Cl Vibration: The C-Cl stretch would also be Raman active.

Substituent-Ring Vibrations: Vibrations associated with the attachment of the amino and phenyl groups to the pyridine ring.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No publicly available mass spectrometry data or fragmentation analysis for this compound was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

No publicly available UV-Vis spectroscopic data or details on the optical properties of this compound were found.

Due to the absence of specific research findings for this particular compound, the generation of a detailed and scientifically accurate article as per the provided outline is not possible at this time.

Crystallographic Studies and Solid State Analysis

Single-Crystal X-ray Diffraction of 4-chloro-N2-phenylpyridine-2,3-diamine and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental for understanding a molecule's conformation, bond lengths, bond angles, and the nature of intermolecular interactions that stabilize the crystal lattice.

The molecular structure of the related compound, 5-chloropyridine-2,3-diamine (B1270002), reveals that the molecule is nearly planar. ambeed.com However, to minimize steric hindrance between the hydrogen atoms of the adjacent amino groups, these groups are twisted out of the pyridine (B92270) ring's plane. ambeed.comnih.gov Specifically, the amino groups at the ortho and meta positions to the pyridine nitrogen exhibit plane-to-molecular plane angles of 45(3)° and 34(3)°, respectively. ambeed.com

The bond lengths within the 5-chloropyridine-2,3-diamine molecule are consistent with those observed in similar structures. For instance, the C—Cl bond length is 1.748 (3) Å, which is comparable to the C—Cl bond lengths in 2-amino-5-chloropyridine (B124133) and 2-amino-3-chloropyridine. researchgate.net For this compound, the introduction of a phenyl group on one of the amino nitrogens would be expected to significantly influence the planarity and conformation of the molecule due to both steric and electronic effects.

Table 1: Selected Bond Lengths and Angles for 5-chloropyridine-2,3-diamine researchgate.net

ParameterBond Length (Å) / Angle (°)
C—Cl1.748 (3)
C—N (amine)1.406 (4), 1.393 (4)
N—H···N (pyridine)3.264 (3), 3.075 (4)
N—H···N (amine)3.250 (4)

This interactive table provides key geometric parameters for 5-chloropyridine-2,3-diamine, a structural isomer of the title compound.

The crystal packing of 5-chloropyridine-2,3-diamine is dominated by a network of intermolecular hydrogen bonds. nih.gov The amino groups and the pyridine nitrogen atom are actively involved in these interactions. researchgate.net Specifically, N—H···N hydrogen bonds between the amino groups and the pyridine nitrogen of adjacent molecules lead to the formation of one-dimensional strips. nih.gov These strips are further connected into two-dimensional sheets through additional hydrogen bonding and offset face-to-face π-stacking interactions. nih.gov The π-stacking is characterized by a centroid-to-centroid distance of 3.756 (1) Å and a plane-to-plane distance of 3.414 (2) Å. researchgate.net

Table 2: Hydrogen Bond Geometry for 5-chloropyridine-2,3-diamine researchgate.net

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H12···N10.86 (2)2.48 (3)3.264 (3)151 (3)
N3—H21···N20.89 (2)2.38 (2)3.250 (4)166 (3)
N3—H22···N10.90 (2)2.19 (2)3.075 (4)167 (3)

This interactive table details the hydrogen bonding parameters that define the supramolecular assembly in the crystal structure of 5-chloropyridine-2,3-diamine.

The crystal packing of 5-chloropyridine-2,3-diamine results in the formation of spiral hydrogen-bonded columns. nih.gov The achiral molecule crystallizes in a non-enantiogenic (Sohncke) space group, P212121. ambeed.com

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in solid-state chemistry. Different polymorphs can exhibit distinct physical properties. To date, no polymorphism studies have been reported for this compound or its close derivatives in the reviewed literature.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline material. While single-crystal XRD provides detailed structural information on a single crystal, PXRD confirms that the bulk material consists of the same crystalline phase.

No experimental PXRD patterns for this compound have been found in the public domain. However, a theoretical PXRD pattern could be calculated from single-crystal X-ray diffraction data if it were available. This calculated pattern would serve as a reference for confirming the phase identity of synthesized batches of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for 4-chloro-N2-phenylpyridine-2,3-diamine

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. irjet.netmdpi.commostwiedzy.pl It is particularly effective for predicting the properties of molecules like substituted pyridines. irjet.netresearchgate.net Methods such as B3LYP, which combine Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional, paired with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. irjet.netscirp.orgmdpi.com These calculations can elucidate geometric parameters, electronic behaviors, and spectroscopic signatures.

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. mdpi.com For this compound, a full geometry optimization would be performed, typically using a DFT method like B3LYP with a 6-311++G(d,p) basis set, to predict bond lengths, bond angles, and dihedral angles. irjet.netnih.govnih.gov

Table 1: Predicted Parameters from DFT Geometry Optimization This table illustrates the type of data generated from a DFT geometry optimization. Specific values would require a dedicated computational study.

ParameterAtoms InvolvedCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC4-ClPredicted in Angstroms (Å)
Bond LengthC2-N(amine)Predicted in Angstroms (Å)
Bond LengthN2-C(phenyl)Predicted in Angstroms (Å)
Bond AngleC3-C4-C5Predicted in Degrees (°)
Dihedral AngleC3-C2-N2-C(phenyl)Predicted in Degrees (°)

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. youtube.com The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scirp.orgresearchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenylamino (B1219803) and amino substituents. rsc.org The LUMO is likely to be distributed across the electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atom. researchgate.net Analysis of these orbitals helps predict how the molecule will interact with other species. rsc.orgresearchgate.net

Table 2: Illustrative Global Reactivity Descriptors from HOMO-LUMO Energies This table shows descriptors that would be calculated from HOMO-LUMO energies.

PropertyFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Electronegativity (χ)-(EHOMO + ELUMO) / 2Power to attract electrons

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.netwolfram.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. proteopedia.orgresearchgate.netscispace.com On an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wolfram.comresearchgate.net

For this compound, negative potential regions are expected around the pyridine nitrogen atom and the nitrogens of the amino groups due to their lone pairs of electrons. researchgate.net The hydrogen atoms of the amino groups and parts of the aromatic rings would likely exhibit positive potential. The chlorine atom would introduce a region of negative potential as well. researchgate.net

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. cdnsciencepub.comijert.orgresearchgate.net By analyzing the vibrational modes, one can assign specific molecular motions (stretching, bending, twisting) to each calculated frequency. researchgate.net It is standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and achieve better agreement with experimental data. irjet.net

A theoretical vibrational analysis for this compound would predict characteristic frequencies for functional groups such as N-H stretching of the amino groups, C-Cl stretching, C-N stretching, and aromatic C-H and C=C stretching modes of the pyridine and phenyl rings.

Table 3: Examples of Predicted Vibrational Modes This table provides examples of vibrational modes and their typical frequency ranges.

Vibrational ModeTypical Wavenumber Range (cm-1)
N-H Stretch (Amino groups)3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=C / C=N Ring Stretch1400 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Aminopyridine derivatives can exist in different tautomeric forms, such as the amine and imine forms. nih.govnih.gov DFT calculations are an excellent tool for investigating the relative stabilities of these different tautomers. researchgate.netresearchgate.netruc.dk

For this compound, theoretical calculations could assess the potential for proton transfer from one of the exocyclic amino groups to the pyridine ring nitrogen, forming an imine tautomer. By calculating the total energies of the different possible tautomers and isomers, it is possible to predict which form is the most stable and therefore most abundant under equilibrium conditions, both in the gas phase and in different solvents. nih.govresearchgate.net Studies on similar aminopyridines have shown that the amine form is often significantly more stable than the imine form. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing the molecular wavefunction into one-center (lone pair) and two-center (bond) orbitals. ias.ac.inresearchgate.net This method is used to understand hybridization, charge distribution, and intramolecular charge transfer (ICT) interactions. researchgate.net

Table 4: Illustrative Donor-Acceptor Interactions from NBO Analysis This table shows examples of intramolecular interactions that NBO analysis would quantify.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(N) on Amino Groupπ(C=C) in Pyridine RingCalculated Energyπ-conjugation
LP(N) on Phenylamino Groupπ(C=C) in Pyridine RingCalculated Energyπ-conjugation
π(C=C) in Phenyl Ringπ*(C=C) in Pyridine RingCalculated EnergyInter-ring conjugation

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comsut.ac.th MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent interactions, and binding processes. mdpi.comnih.gov

For this compound, an MD simulation could be used to study its behavior in an aqueous solution. This would reveal how water molecules arrange around the solute, the stability of hydrogen bonds between the amino groups and water, and the flexibility of the phenylamino group. Furthermore, if this compound were being investigated as a potential drug, MD simulations could be used to model its interaction with a biological target, such as a protein's active site, providing information on the stability of the protein-ligand complex and the key interactions that govern binding. acs.org

Mechanistic Insights from Computational Reaction Dynamics

Computational reaction dynamics studies for this compound would involve the use of quantum mechanical methods, primarily Density Functional Theory (DFT), to model the potential energy surface of reactions involving this molecule. While specific studies on the reaction dynamics of this exact compound are not prevalent in the surveyed literature, the methodologies are well-established for similar pyridine derivatives. researchgate.netnih.gov

The characterization of transition states is a cornerstone of understanding reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can identify the geometry of the transition state structures. These are saddle points on the potential energy surface, and their identification is crucial for understanding the sequence of bond-making and bond-breaking events. For instance, in a hypothetical synthesis, the transition state for the formation of the N-phenyl bond could be located and its vibrational frequencies calculated to confirm it is a true first-order saddle point.

Once a transition state is characterized, the energy barrier for the reaction can be calculated. This barrier, the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. For example, in the synthesis of substituted pyridines, DFT calculations can be employed to determine the activation energies for different pathways, thereby predicting the most likely reaction mechanism. irjweb.com These calculations would be invaluable for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound and its derivatives.

While this compound itself is not chiral, its derivatives can be. In such cases, computational studies are instrumental in understanding the origins of enantioselectivity in asymmetric reactions. By modeling the transition states leading to the different enantiomers, the energetic differences that lead to the preferential formation of one enantiomer can be quantified. These studies often reveal that subtle steric and electronic interactions in the transition state are responsible for the observed enantiomeric excess. For chiral ligands based on imidazolidin-4-one (B167674) derivatives, computational models have successfully explained the observed enantioselectivity in Henry reactions. mdpi.com

Quantum Chemical Calculations on Reactivity Descriptors

Quantum chemical calculations provide a suite of reactivity descriptors that can predict the chemical behavior of this compound. These descriptors are derived from the electronic structure of the molecule, typically calculated using DFT.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests higher reactivity.

Other global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Local reactivity can be assessed using Fukui functions, which indicate the most likely sites for nucleophilic, electrophilic, and radical attack.

While specific DFT calculations for this compound are not available in the reviewed literature, the following table presents hypothetical but representative values for such a molecule, based on calculations for similar compounds. researchgate.netmdpi.comresearchgate.net

DescriptorValue (Illustrative)Significance
EHOMO-5.8 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.6 eVChemical reactivity and stability
Electronegativity (χ)3.5 eVTendency to attract electrons
Chemical Hardness (η)2.3 eVResistance to change in electron distribution
Global Electrophilicity (ω)2.66 eVPropensity to accept electrons

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound. The values presented are illustrative and based on typical results for similar aromatic amine and pyridine derivatives from DFT calculations.

Theoretical Studies on Coordination Chemistry and Ligand Binding

The presence of multiple nitrogen atoms in this compound makes it an excellent candidate as a ligand in coordination chemistry. Theoretical studies can predict the geometry of its metal complexes, the nature of the metal-ligand bonding, and the stability of these complexes.

DFT calculations can be used to optimize the structures of complexes with various transition metals. For instance, a study on palladium complexes with 4-chloro-o-phenylenediamine, a structurally related ligand, utilized DFT to investigate the hydrolysis reaction mechanism, a key step in the biological activity of such complexes. nih.gov The calculations provided insights into the activation energies for the hydrolysis processes.

Furthermore, theoretical studies can elucidate the ligand binding properties. The interaction energy between the ligand and the metal center can be calculated and decomposed into contributions from electrostatics, polarization, and charge transfer. This analysis helps in understanding the factors that govern the stability and reactivity of the coordination complexes. Studies on other substituted pyridine ligands have shown that substituents can significantly influence the coordination properties by altering the electronic and steric environment of the donor atoms. mdpi.com Molecular docking studies, another computational technique, can predict the binding affinity and mode of interaction of the ligand or its metal complexes with biological macromolecules, such as proteins or DNA. researchgate.net

Applications and Emerging Research Areas

4-chloro-N2-phenylpyridine-2,3-diamine as a Synthetic Intermediate in Heterocyclic Chemistry

The molecular architecture of this compound makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds. The vicinal diamine groups on the pyridine (B92270) core are particularly reactive and can participate in cyclization reactions with a range of electrophiles to form fused heterocyclic systems. For instance, reaction with α-dicarbonyl compounds can yield substituted quinoxalines, while reaction with phosgene (B1210022) or its equivalents could lead to the formation of benzimidazolone analogs.

The presence of the chloro substituent offers a site for nucleophilic substitution, allowing for the introduction of various functional groups. This versatility enables the synthesis of a library of derivatives with diverse electronic and steric properties. researchgate.net Furthermore, the N-phenyl group can influence the reactivity and solubility of the resulting heterocyclic systems. The synthesis of novel pyridine and thienopyridine derivatives from related precursors highlights the potential for creating compounds with significant biological activity. researchgate.net

Reactant Resulting Heterocyclic System Potential Application Areas
α-DiketonesSubstituted QuinoxalinesPharmaceuticals, Dyes
Phosgene/EquivalentsPyridobenzimidazolonesMedicinal Chemistry
Carbon DisulfidePyridobenzimidazole-2-thionesMaterial Science, Ligand Synthesis
Carboxylic AcidsSubstituted PyridobenzimidazolesBioactive Molecules

Potential as a Building Block in Materials Science

The distinct electronic and structural characteristics of this compound suggest its utility as a fundamental component in the design of advanced materials.

Aromatic diamines are essential monomers in the synthesis of high-performance polymers such as polyimides. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. While specific studies on the use of this compound in polyimide synthesis are not extensively documented, its diamine functionality makes it a prime candidate for such applications.

The general synthesis of polyimides involves the polycondensation of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization. The incorporation of the chloro- and phenyl-substituted pyridine moiety into the polymer backbone could impart desirable properties such as improved solubility, modified dielectric constants, and enhanced flame retardancy. The pyridine nitrogen atom can also provide a site for post-polymerization modification or for interaction with metal ions.

The conjugated π-system of the phenylpyridine core in this compound suggests its potential for use in electronic and magnetic materials. Organic compounds with extended π-systems are known to exhibit interesting electronic properties, including conductivity and luminescence. Systematic studies on related intermetallic kagome magnets have shown that the combination of different sublattices can support various spin anisotropies, leading to diverse magnetic orders. aps.org The incorporation of this compound into larger conjugated structures or as a component in charge-transfer complexes could lead to materials with tailored electronic and magnetic behavior. The presence of heteroatoms (nitrogen) and a halogen (chlorine) can further modulate these properties through their electronic and steric effects.

The diamine and pyridine nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. It can act as a chelating ligand, binding to a metal center through two or more donor atoms to form stable complexes. The resulting coordination compounds can have a wide range of applications, from catalysis to materials science and medicine. The coordination of metal ions with nitrogen-containing ligands is a well-established area of research, with applications in the development of new catalysts and functional materials. nih.govethernet.edu.et

The N-phenylpyridine scaffold is a classic motif for cyclometallation reactions, where the ortho C-H bond of the phenyl ring is activated by a metal center, leading to the formation of a stable five-membered metallacycle. nih.govresearchgate.net This process results in the formation of organometallic complexes with unique photophysical and catalytic properties.

While direct cyclometallation studies on this compound are not prevalent, analogous reactions with 2-phenylpyridine (B120327) (ppy) are widely reported. lookchem.com The reaction of ppy with platinum or iridium precursors yields highly luminescent complexes that have been extensively investigated for applications in organic light-emitting diodes (OLEDs). nih.govlookchem.com It is conceivable that this compound could undergo similar cyclometallation reactions to produce novel luminescent materials. The electronic properties of the resulting complexes would be influenced by the chloro and diamine substituents on the pyridine ring.

Metal Center Potential Complex Type Potential Applications
Platinum(II)[Pt(C^N)Cl(L)]OLEDs, Photoredox Catalysis
Iridium(III)[Ir(C^N)2(N^N)]+OLEDs, Bioimaging
Palladium(II)[Pd(C^N)Cl]2Catalysis
Rhodium(III)[Rh(C^N)2Cl]2Catalysis, C-H Activation

Ligands for Coordination Compounds

Structure-Activity Relationship Studies (Conceptual)

Structure-activity relationship (SAR) studies are crucial for the rational design of new molecules with desired biological or material properties. nih.govnih.gov For this compound, a conceptual SAR analysis can provide insights into how modifications to its structure might impact its potential applications.

Chloro Substituent: The position and nature of the halogen can significantly influence the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the chlorine atom can affect the pKa of the amine groups and the electron density of the pyridine ring. In SAR studies of other heterocyclic compounds, halogen substitutions have been shown to modulate biological activity and pharmacokinetic properties. acs.org

N-Phenyl Group: The orientation and substitution pattern of the N-phenyl ring can impact the steric hindrance around the coordinating nitrogen atoms and can be a key determinant in cyclometallation reactions. Substituents on the phenyl ring can tune the electronic properties of the molecule, which is a common strategy in the design of functional materials and bioactive compounds.

Diamine Functionality: The reactivity of the diamine groups can be modulated by the electronic nature of the pyridine ring. These groups are key for forming larger structures, such as polymers or macrocycles. The basicity of the amines will also play a role in their coordination to metal centers.

By systematically modifying these structural features, it is possible to fine-tune the properties of this compound for specific applications. For example, replacing the chloro group with other halogens or electron-donating/withdrawing groups could alter the emission wavelength of its potential cyclometalated complexes. Similarly, introducing substituents on the N-phenyl ring could be used to control the solubility and solid-state packing of derived materials.

Conclusion and Future Directions

Summary of Current Research Status on 4-chloro-N2-phenylpyridine-2,3-diamine

Research on this compound is still in a nascent stage, with the compound primarily appearing as a key intermediate or a structural motif in broader chemical studies. It belongs to the class of pyridine (B92270) diamines, which are recognized for their versatile applications. nih.govuniroma1.it The current body of research indicates that derivatives of pyridine diamines are being explored for their biological activities, particularly as cholinesterase inhibitors in the context of Alzheimer's disease. nih.govuniroma1.itresearchgate.netacs.org While these studies focus on more complex molecules derived from pyridine diamine scaffolds, the foundational synthesis and reactivity of precursors like this compound are implicitly crucial. The compound itself is a substituted diamine, featuring a pyridine core, a chloro substituent, and a phenylamino (B1219803) group, which provides multiple reactive sites for further chemical modification. Its synthesis is often a multi-step process, starting from simpler pyridine derivatives. google.com

Unexplored Synthetic Routes and Derivatization Possibilities

The synthesis of highly substituted pyridines remains a significant challenge, often requiring multi-step, non-convergent routes. nih.gov While standard methods for creating pyridine diamines exist, often involving nucleophilic substitution and reduction of nitro groups, there is considerable room for innovation. mdpi.com

Unexplored Synthetic Routes:

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could provide a more direct and efficient pathway to the core structure or its analogs. nih.gov This could circumvent the need for pre-functionalized starting materials.

One-Pot Reactions: The development of one-pot, multi-component reactions to assemble the this compound skeleton could significantly improve synthetic efficiency and yield. nih.gov

Flow Chemistry: Utilizing flow chemistry could offer better control over reaction parameters for hazardous or fast reactions, potentially improving safety and scalability of the synthesis.

Derivatization Possibilities: The structure of this compound offers several avenues for derivatization:

N-Arylation/Alkylation: The secondary amine and the primary amino group are prime targets for further substitution to create a library of tertiary and secondary amines with diverse electronic and steric properties.

Substitution of the Chloro Group: The chlorine atom at the 4-position can be replaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups (e.g., alkoxy, cyano, or other amino groups).

Palladium-Catalyzed Cross-Coupling: The chloro substituent also serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds to introduce complex aryl or alkyl fragments.

Advanced Characterization Challenges and Opportunities

Characterizing complex heterocyclic molecules like this compound and its derivatives presents both challenges and opportunities.

Challenges:

Structural Isomerism: Ensuring regiochemical purity during synthesis is critical. Distinguishing between isomers can be challenging and may require a combination of advanced NMR techniques (e.g., 2D-NMR like HMBC, HSQC) and high-resolution mass spectrometry.

Conformational Analysis: The molecule possesses rotational freedom around the N-phenyl bond, leading to different conformations. Understanding the preferred conformation in solution versus the solid state is crucial for designing molecules with specific binding properties. mdpi.com

Tautomerism: The diamine structure may exhibit tautomerism, which can complicate spectral interpretation.

Opportunities:

X-ray Crystallography: Obtaining single crystals would provide unambiguous proof of structure, conformation, and intermolecular interactions in the solid state. mdpi.com

Solid-State NMR: For non-crystalline or poorly crystalline derivatives, solid-state NMR could provide valuable structural insights.

Advanced Mass Spectrometry: Techniques like ion-mobility mass spectrometry could be used to separate and characterize different conformers or isomers in the gas phase.

Future Directions in Computational Chemistry Applied to Pyridine Diamines

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules like this compound, guiding future research.

Future Computational Applications:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of unexplored synthetic routes, helping to optimize reaction conditions.

Virtual Screening and Library Design: Computational methods can be used to design virtual libraries of derivatives and predict their properties, such as binding affinity to biological targets like cholinesterases or kinases. nih.govuniroma1.itnih.gov

Predicting Spectroscopic Properties: Calculating NMR and UV-Vis spectra can aid in the characterization of new compounds and the interpretation of experimental data. acs.org

Molecular Dynamics Simulations: For biologically active derivatives, molecular dynamics simulations can provide insights into their binding modes and interactions with target proteins over time. nih.govuniroma1.it

Computational TechniqueApplication to Pyridine DiaminesPotential Insights
Density Functional Theory (DFT)Elucidating reaction pathways, calculating electronic properties.Optimized synthetic routes, understanding reactivity.
Molecular DockingPredicting binding modes of derivatives to protein targets.Identifying key interactions for drug design. nih.govuniroma1.it
Molecular Dynamics (MD)Simulating the dynamic behavior of ligand-protein complexes.Assessing binding stability and conformational changes. nih.govuniroma1.it
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Building predictive models for designing potent analogs.

Outlook on Novel Applications for this compound

While current interest in related structures lies in neurodegenerative diseases, the unique electronic and structural features of this compound and its potential derivatives open up a wide range of other application areas.

Potential Novel Applications:

Materials Science: The diamine functionality makes it a suitable monomer for the synthesis of high-performance polymers like polyimides or poly(pyridinium salt)s, which could have interesting thermal and optical properties. researchgate.netresearchgate.net

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the diamine groups can act as ligands to form stable complexes with various metal ions. These complexes could have applications in catalysis or as novel materials. rsc.org

Agrochemicals: Pyridine-based compounds are prevalent in herbicides and pesticides. googleapis.com Derivatives of this compound could be screened for potential agrochemical activity.

Oncology: Substituted N-phenyl pyrazole (B372694) derivatives have shown promise as kinase inhibitors for cancer treatment, suggesting that the N-phenyl pyridine scaffold of this compound could be a valuable starting point for developing new anti-cancer agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.